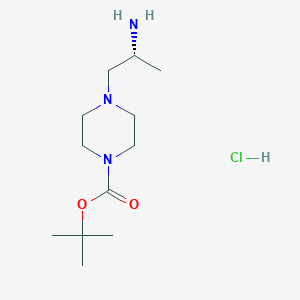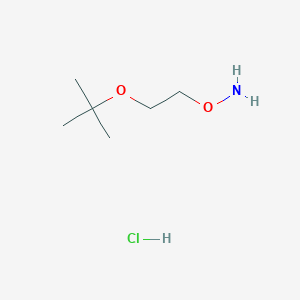
2-Pyridinecarboxamide, 4-(4-amino-3-fluorophenoxy)-N-(methyl-d3)-
Overview
Description
2-Pyridinecarboxamide, 4-(4-amino-3-fluorophenoxy)-N-(methyl-d3) is a compound with a wide range of applications in the scientific research community. It is a versatile molecule that can be used in a variety of biochemical and physiological experiments, and its wide range of applications make it an important tool for researchers.
Mechanism Of Action
The mechanism of action of 2-Pyridinecarboxamide, 4-(4-amino-3-fluorophenoxy)-N-(methyl-d3) is not well understood. However, it is believed that the compound binds to certain proteins, such as enzymes, and modulates their activity. This can result in changes in the biochemical and physiological processes of the body, which can have both beneficial and detrimental effects.
Biochemical And Physiological Effects
2-Pyridinecarboxamide, 4-(4-amino-3-fluorophenoxy)-N-(methyl-d3) has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate enzyme activity, protein folding, and protein-protein interactions. It has also been shown to affect the activity of certain hormones, such as insulin and glucagon. Additionally, it has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin.
Advantages And Limitations For Lab Experiments
2-Pyridinecarboxamide, 4-(4-amino-3-fluorophenoxy)-N-(methyl-d3) has several advantages for laboratory experiments. It is a highly versatile molecule that can be used in a variety of biochemical and physiological experiments. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, it is also important to note that it is a relatively expensive compound and may not be available in all laboratories.
Future Directions
2-Pyridinecarboxamide, 4-(4-amino-3-fluorophenoxy)-N-(methyl-d3) has a wide range of potential applications in the scientific research community. One potential future direction for this compound is to explore its potential use as a drug delivery system. Additionally, it could be used to study the effects of environmental pollutants on the environment, as well as to study the effects of drugs on the body. Finally, it could be used to study the effects of certain hormones on the body, such as insulin and glucagon, as well as the effects of certain neurotransmitters, such as dopamine and serotonin.
Scientific Research Applications
2-Pyridinecarboxamide, 4-(4-amino-3-fluorophenoxy)-N-(methyl-d3) is a versatile compound with a wide range of applications in scientific research. It has been used in a variety of biochemical and physiological experiments, including studies of enzyme kinetics, protein folding, and protein-protein interactions. It has also been used to study the effects of drugs on the body, as well as to study the effects of environmental pollutants on the environment.
properties
IUPAC Name |
4-(4-amino-3-fluorophenoxy)-N-(trideuteriomethyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c1-16-13(18)12-7-9(4-5-17-12)19-8-2-3-11(15)10(14)6-8/h2-7H,15H2,1H3,(H,16,18)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHJPIPGBODVTG-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridinecarboxamide, 4-(4-amino-3-fluorophenoxy)-N-(methyl-d3)- | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1R)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1382887.png)




![tert-Butyl [4-(2-amino-ethyl)-phenyl]-acetate hydrochloride](/img/structure/B1382894.png)


![N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide dihydrochloride](/img/structure/B1382897.png)
